molecular formula C10H14ClNO2S B1379040 3-Benzylsulfonylazetidine hydrochloride CAS No. 1864064-19-6

3-Benzylsulfonylazetidine hydrochloride

Cat. No. B1379040
CAS RN: 1864064-19-6
M. Wt: 247.74 g/mol
InChI Key: ONCNRQDZWZNGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Benzylsulfonylazetidine hydrochloride” is a chemical compound with the formula C10H14ClNO2S . It has a molecular weight of 247.74 g/mol . This compound is used for research purposes .

Scientific Research Applications

Role in PI3K/mTOR Dual Inhibition

3-Benzylsulfonylazetidine hydrochloride is not directly cited in the literature; however, its structural components and related compounds have been actively studied. For instance, in drug discovery targeting Phosphoinositide 3-kinase α (PI3Kα), a lipid kinase crucial in cellular processes, a benzothiazole compound was identified as a starting point. Extensive structure-activity relationship (SAR) studies led to the discovery of potent dual inhibitors of PI3K and mTOR, molecules with significant in vitro cellular potency and favorable pharmacokinetics, highlighting the potential role of similar sulfonyl compounds in targeting cancer growth mechanisms (D'angelo et al., 2011).

Synthesis and Green Metric Evaluation

The sulfonyl group, a key feature in 3-Benzylsulfonylazetidine hydrochloride, is significant in various synthesis processes. A study detailing the modified synthesis of a sulfonyl-containing compound, an intermediate in the synthesis of Dexlansoprazole, highlights the importance of such compounds in pharmaceutical manufacturing. The study also emphasizes the green metrics of the synthesis process, evaluating aspects like atom economy and waste generation, crucial in sustainable chemical synthesis (Gilbile et al., 2017).

Fuel Cell Technology

Sulfonyl groups, akin to those in 3-Benzylsulfonylazetidine hydrochloride, are also pivotal in materials science, particularly in fuel cell technology. Polysulfones with benzoyl(difluoromethylenephosphonic acid) side chains, similar to the sulfonyl structures, have been synthesized and investigated for use as proton-conducting fuel-cell membranes, demonstrating the broad applicability of sulfonyl-related compounds in advanced material applications (Lafitte & Jannasch, 2007).

Safety and Hazards

The safety data sheet for “3-Benzylsulfonylazetidine hydrochloride” provides several precautionary statements. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-benzylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNRQDZWZNGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylsulfonylazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylsulfonylazetidine hydrochloride
Reactant of Route 2
3-Benzylsulfonylazetidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Benzylsulfonylazetidine hydrochloride
Reactant of Route 4
3-Benzylsulfonylazetidine hydrochloride
Reactant of Route 5
3-Benzylsulfonylazetidine hydrochloride
Reactant of Route 6
3-Benzylsulfonylazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.